molecular formula C14H10N2O2S B6414735 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261992-28-2

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid

Cat. No.: B6414735
CAS No.: 1261992-28-2
M. Wt: 270.31 g/mol
InChI Key: QMUMEVGJBSYUIV-UHFFFAOYSA-N
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Description

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid is a heterocyclic compound that features a unique combination of a benzo[b]thiophene ring and a picolinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, while the picolinic acid moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid is unique due to the combination of the benzo[b]thiophene ring and the picolinic acid moiety, which provides a balance of hydrophobic and hydrophilic properties. This makes it a valuable intermediate for the synthesis of compounds with diverse biological activities.

Properties

IUPAC Name

6-amino-3-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-12-6-5-9(13(16-12)14(17)18)11-7-8-3-1-2-4-10(8)19-11/h1-7H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUMEVGJBSYUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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